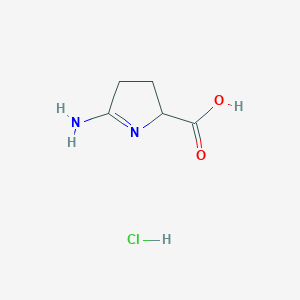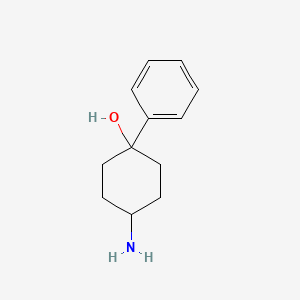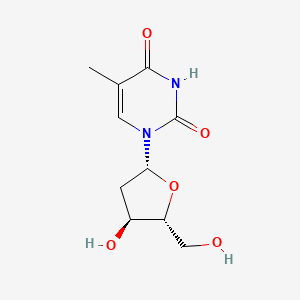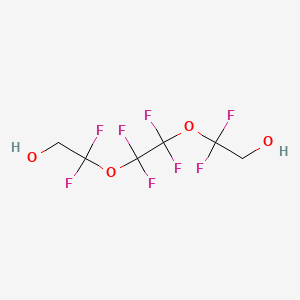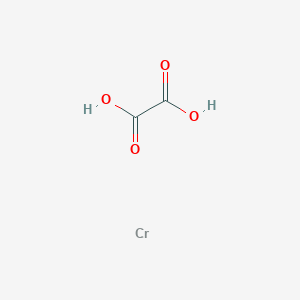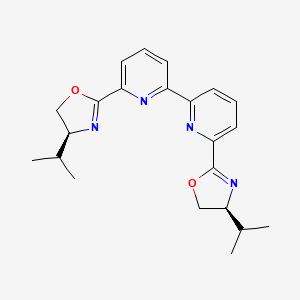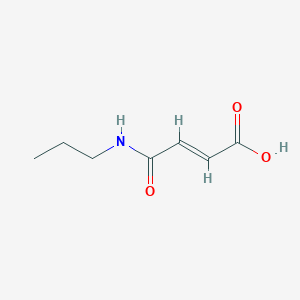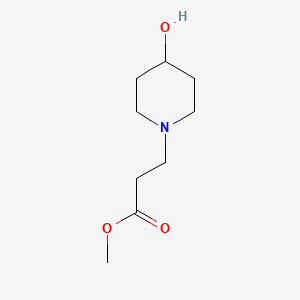
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
Overview
Description
“Methyl 3-(4-hydroxypiperidin-1-yl)propanoate” is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 187.24 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been investigated for its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is not fully understood. However, it is believed to act through the modulation of various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. This compound has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. This compound has also been found to reduce the release of glutamate, an excitatory neurotransmitter, which may contribute to its anticonvulsant effects. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory effects, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower doses in experiments. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for the research on Methyl 3-(4-hydroxypiperidin-1-yl)propanoate. One potential direction is the investigation of its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the elucidation of its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for this compound may improve its yield and purity, which may facilitate its use in various experiments.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis of this compound involves the reaction of 4-hydroxypiperidine with methyl 3-bromopropionate in the presence of a base. This compound has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been investigated for its potential as a drug candidate for the treatment of neurological disorders. The mechanism of action of this compound is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Safety and Hazards
Safety precautions for handling “Methyl 3-(4-hydroxypiperidin-1-yl)propanoate” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methyl 3-(4-hydroxypiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)4-7-10-5-2-8(11)3-6-10/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOZRIPGPNWTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147023-16-3 | |
| Record name | methyl 3-(4-hydroxypiperidin-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine](/img/structure/B3419499.png)
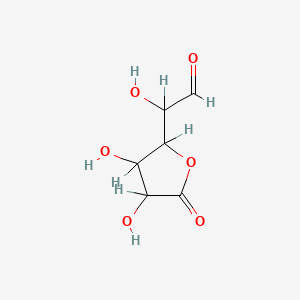

![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3419528.png)
